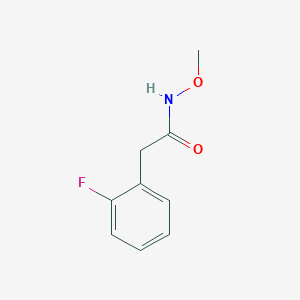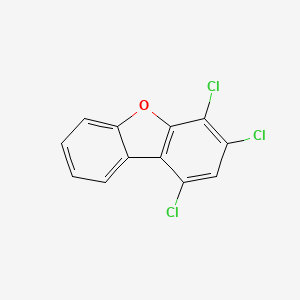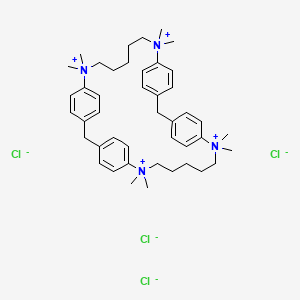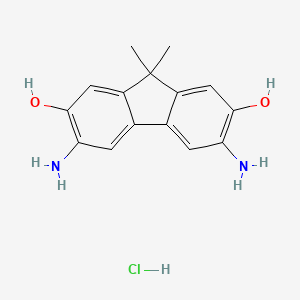
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. This compound is characterized by the presence of an allyl group, a bromopropyl group, and a methyl group attached to the barbituric acid core. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of 5-allyl-5-(2-bromopropyl)barbituric acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The carbonyl groups in the barbituric acid core can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Major Products Formed
Substitution Products: Amino or thio derivatives of the compound.
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Alcohols or ethers derived from the barbituric acid core.
Applications De Recherche Scientifique
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbituric acid derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent due to its central nervous system depressant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The molecular targets include GABA receptors and ion channels, which are involved in the regulation of neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Allyl-5-(2-bromopropyl)barbituric acid
- 1-Methyl-5-allyl-5-(2-bromopropyl)barbituric acid
- 5-Allyl-5-(2-chloropropyl)-1-methylbarbituric acid
Uniqueness
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is unique due to the presence of both an allyl group and a bromopropyl group, which confer distinct chemical reactivity and pharmacological properties
Propriétés
| 22564-09-6 | |
Formule moléculaire |
C11H15BrN2O3 |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
5-(2-bromopropyl)-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-5-11(6-7(2)12)8(15)13-10(17)14(3)9(11)16/h4,7H,1,5-6H2,2-3H3,(H,13,15,17) |
Clé InChI |
OQRQJOGRHNQERN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1(C(=O)NC(=O)N(C1=O)C)CC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)





![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/no-structure.png)




